1,3-DIMETHYL-1H-PYRAZOL-4-YL {4-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]TETRAHYDRO-1-PYRAZINYL} SULFONE
Overview
Description
1,3-DIMETHYL-1H-PYRAZOL-4-YL {4-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]TETRAHYDRO-1-PYRAZINYL} SULFONE is a complex organic compound characterized by its unique structure, which includes multiple pyrazole rings and sulfone groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-DIMETHYL-1H-PYRAZOL-4-YL {4-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]TETRAHYDRO-1-PYRAZINYL} SULFONE typically involves multiple steps, including the formation of pyrazole rings and the introduction of sulfone groups. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity. For instance, the synthesis might involve the use of hydrazine derivatives and sulfonyl chlorides under controlled temperature and pH conditions .
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure cost-effectiveness and scalability. This might include the use of continuous flow reactors and automated systems to monitor and control the reaction parameters .
Chemical Reactions Analysis
Types of Reactions
1,3-DIMETHYL-1H-PYRAZOL-4-YL {4-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]TETRAHYDRO-1-PYRAZINYL} SULFONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone groups to sulfides.
Substitution: The pyrazole rings can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides and sulfones, while reduction could produce sulfides .
Scientific Research Applications
1,3-DIMETHYL-1H-PYRAZOL-4-YL {4-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]TETRAHYDRO-1-PYRAZINYL} SULFONE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1,3-DIMETHYL-1H-PYRAZOL-4-YL {4-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]TETRAHYDRO-1-PYRAZINYL} SULFONE exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s sulfone groups can also participate in redox reactions, affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-(3,5-DIMETHYL-1H-PYRAZOL-4-YL)-BENZOIC ACID: This compound shares the pyrazole ring structure but differs in its functional groups and overall structure.
3,5-DIMETHYL-1H-PYRAZOL-4-AMINE: Another similar compound with a pyrazole ring, but with an amine group instead of sulfone.
1,3-DIAZOLE: Contains a similar nitrogen-containing ring structure but differs significantly in its chemical properties and applications.
Uniqueness
Its structure allows for versatile modifications and interactions with various biological targets, making it a valuable compound in research and industry .
Properties
IUPAC Name |
1-(1,3-dimethylpyrazol-4-yl)sulfonyl-4-(1,5-dimethylpyrazol-4-yl)sulfonylpiperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N6O4S2/c1-11-14(10-17(3)16-11)26(23,24)20-7-5-19(6-8-20)25(21,22)13-9-15-18(4)12(13)2/h9-10H,5-8H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTXAZFKDQHTWIZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=CN(N=C3C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N6O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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